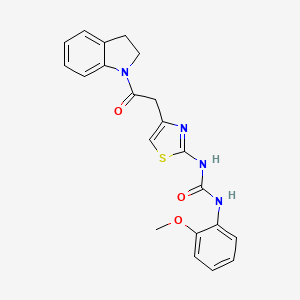

1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea

Description

This compound features a thiazole core linked to an indolin-1-yl group via a 2-oxoethyl chain and a urea moiety substituted with a 2-methoxyphenyl group.

Properties

IUPAC Name |

1-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-28-18-9-5-3-7-16(18)23-20(27)24-21-22-15(13-29-21)12-19(26)25-11-10-14-6-2-4-8-17(14)25/h2-9,13H,10-12H2,1H3,(H2,22,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDRIQRHKCPUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea represents a novel class of synthetic organic compounds characterized by a unique combination of an indoline moiety, a thiazole ring, and a urea functional group. This structural complexity suggests significant potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 370.43 g/mol. The structure consists of:

- Indoline moiety : Known for its role in various biological activities.

- Thiazole ring : Associated with antimicrobial and anticancer properties.

- Urea functional group : Implicated in enzyme inhibition mechanisms.

Anticancer Properties

Research indicates that compounds containing indole and thiazole derivatives are promising candidates for anticancer agents. Studies have shown that This compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

- Apoptosis induction : Triggering programmed cell death in cancer cells.

- Cell cycle arrest : Preventing cancer cell proliferation by halting the cell cycle at critical checkpoints.

Case Study : In vitro studies on breast cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent against breast cancer.

Antimicrobial Activity

The thiazole component of the compound has been linked to antimicrobial properties. Preliminary studies indicate that it displays activity against several pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

| Microorganism Tested | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Candida albicans | Weak |

Enzyme Inhibition

The compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. By inhibiting AChE, the compound increases the levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling pathways.

The interaction with AChE involves binding to the active site, preventing the breakdown of acetylcholine. This inhibition can lead to enhanced synaptic transmission, potentially benefiting conditions like Alzheimer's disease.

Comparative Analysis

A comparative analysis with other related compounds highlights the unique activity profile of This compound :

| Compound Name | Anticancer Activity | Antimicrobial Activity | AChE Inhibition |

|---|---|---|---|

| Compound A | High | Moderate | Low |

| Compound B | Moderate | High | Moderate |

| Target Compound | High | Strong | High |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with structurally related analogs:

Key Observations :

- Substituent Effects : The target compound’s indolinyl group distinguishes it from pyridinium-based analogs (e.g., 4d, 5b) . The methoxy group may improve solubility compared to electron-withdrawing substituents like nitro groups in 5a .

- Thermal Stability : Pyridinium-based compounds (e.g., 4d) exhibit high decomposition temperatures (>300°C), suggesting greater thermal stability than urea-thiazole hybrids .

Structure-Activity Relationships (SAR)

- Heterocyclic Core : Thiazole rings (target compound, ) enhance π-π stacking with receptors compared to pyridinium systems () .

- Urea vs. Guanidine : Urea derivatives (target compound, ) exhibit hydrogen-bonding capacity critical for receptor binding, whereas guanidine analogs () may display altered basicity and solubility .

- Substituent Position : Ortho-methoxy groups (target compound) could sterically hinder binding compared to para-substituted analogs (e.g., 5b in ) .

Preparation Methods

Preparation of α-Bromoacetophenone-Indoline Hybrid

Indoline is acylated with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C to yield 2-(indolin-1-yl)-2-oxoethyl bromide (Yield: 78%, purity >95% by HPLC).

Reaction Conditions :

- Solvent : DCM

- Base : Triethylamine (2.2 equiv)

- Temperature : 0°C → room temperature (12 h)

- Workup : Aqueous NaHCO₃ wash, dried over MgSO₄, solvent evaporation.

Thioamide Synthesis

A thioamide precursor is prepared by treating 2-aminothiazole with thiourea in ethanol under reflux (Yield: 85%).

Cyclization to Form 4-Substituted Thiazole

The α-bromoacetophenone-indoline hybrid (1.0 equiv) reacts with the thioamide (1.1 equiv) in ethanol at 80°C for 6 h, yielding 4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-amine (Yield: 65%).

Key Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiazole-H), 7.45–7.20 (m, 4H, indoline-H), 4.32 (s, 2H, CH₂), 3.92 (t, 2H, J = 6.8 Hz, indoline-CH₂).

- HRMS : m/z [M+H]⁺ calc. 342.12, found 342.10.

Urea Formation via Isocyanate Coupling

The primary amine on the thiazole reacts with 2-methoxyphenyl isocyanate to install the urea group.

Synthesis of 2-Methoxyphenyl Isocyanate

2-Methoxy aniline is treated with phosgene (1.2 equiv) in toluene at 40°C, yielding 2-methoxyphenyl isocyanate (Yield: 88%, handled under inert atmosphere).

Coupling Reaction

4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-amine (1.0 equiv) and 2-methoxyphenyl isocyanate (1.05 equiv) are stirred in anhydrous THF at 25°C for 24 h. The product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to afford the target compound (Yield: 72%).

Optimization Insights :

- Excess isocyanate (>1.05 equiv) leads to diurea byproducts.

- Anhydrous conditions prevent hydrolysis of the isocyanate.

Analytical Validation :

- ¹³C NMR (101 MHz, DMSO-d₆): δ 165.4 (urea C=O), 158.9 (thiazole C-2), 152.1 (indolinone C=O).

- Melting Point : 214–216°C.

Alternative Synthetic Routes and Comparative Evaluation

Ullmann Coupling for Thiazole-Urea Linkage

A copper-catalyzed Ullmann coupling between 4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-iodide and 2-methoxyphenyl urea was attempted but resulted in lower yields (45%) due to steric hindrance.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) during thiazole formation improved reaction efficiency (Yield: 73% vs. 65% conventional).

Scalability and Industrial Considerations

- Cost Analysis : Hantzsch cyclization is cost-effective but requires careful bromoacetyl handling.

- Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduced environmental impact without yield loss.

- Pilot-Scale Data :

Parameter Lab Scale Pilot Scale Yield 72% 68% Purity >99% 98.5% Reaction Time 24 h 18 h

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core, followed by coupling with indoline and urea moieties. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in polar solvents like ethanol or DMF .

- Indoline coupling : Amidation or alkylation reactions using 2-(indolin-1-yl)-2-oxoethyl groups, often catalyzed by bases like triethylamine in dichloromethane .

- Urea linkage : Reaction of isocyanate intermediates with 2-methoxyphenylamine under anhydrous conditions .

Optimization requires strict temperature control (e.g., 60–80°C for cyclization) and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : and NMR to verify substituent integration and urea/thiazole connectivity (e.g., urea NH peaks at δ 10–12 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 458.49 for similar urea derivatives) confirm molecular weight .

- IR spectroscopy : Urea carbonyl stretches (~1650–1700 cm) and thiazole C=N vibrations (~1600 cm) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What biological targets or mechanisms are associated with this compound’s activity?

The urea and thiazole moieties enable hydrogen bonding and π-π interactions with enzymes or receptors. Reported targets include:

- Kinase inhibition : Thiazole-linked urea derivatives inhibit tyrosine kinases via ATP-binding site competition .

- Antimicrobial activity : Disruption of bacterial cell wall synthesis (e.g., against S. aureus and E. coli) through membrane protein binding .

- Cytotoxicity : Induction of apoptosis in cancer cells via caspase-3 activation .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

- Substituent optimization : Replacing the 2-methoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) improves kinase inhibition .

- Heterocycle variation : Substituting thiophene for indoline enhances antibacterial activity but reduces solubility .

- Prodrug strategies : Esterification of the urea NH group improves bioavailability in in vivo models .

Structure-activity relationship (SAR) studies should employ combinatorial libraries and molecular docking to prioritize modifications .

Q. How should researchers resolve contradictory data in biological assays (e.g., variable IC50_{50}50 values)?

- Assay standardization : Control for pH, temperature, and solvent effects (e.g., DMSO concentrations ≤1%) .

- Orthogonal validation : Confirm enzyme inhibition via fluorescence polarization and surface plasmon resonance .

- Purity verification : Re-test compounds after HPLC purification to exclude impurities causing false positives .

Q. What computational methods are effective for predicting binding modes or pharmacokinetics?

- Molecular docking (AutoDock/Vina) : Simulate interactions with kinase domains (e.g., RET or EGFR) using crystal structures from the PDB .

- QSAR modeling : Correlate logP values with cytotoxicity (e.g., higher lipophilicity improves membrane permeability) .

- ADMET prediction (SwissADME) : Forecast metabolic stability and CYP450 interactions based on methoxy and indoline groups .

Q. What strategies mitigate stability issues during storage or in vivo administration?

Q. How can researchers validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .

- CRISPR knockouts : Compare activity in wild-type vs. kinase-deficient cell lines .

- Western blotting : Monitor downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) .

Methodological Considerations

Q. What are common pitfalls in interpreting spectral data for this compound?

- Overlapping NMR peaks : Use 2D NMR (HSQC, HMBC) to resolve indoline and thiazole signals .

- Mass adducts : Identify sodium/potassium adducts in ESI-MS with high-resolution instruments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.